

# Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole

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## Compound of Interest

Compound Name: 5-Bromoindole-3-carbaldehyde

Cat. No.: B1265535

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This document provides a detailed protocol for the synthesis of 5-bromoindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 5-bromoindole. This reaction is a cornerstone in synthetic organic chemistry for the introduction of a formyl group onto electron-rich heterocyclic compounds, such as indoles. The resulting 5-bromoindole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

## Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.<sup>[1]</sup> This reagent, a chloroiminium salt, is typically generated *in situ* from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl<sub>3</sub>).<sup>[2]</sup> The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.<sup>[3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde.

Parameter	Value	Reference
Product	5-Bromoindole-3-carbaldehyde	
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	
Molecular Weight	224.06 g/mol	
Appearance	White to off-white or pale yellow solid	
Melting Point	204-207 °C	
Yield	71% (Note: This yield is reported for a related formylation method)	[4]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)	[4]
<sup>13</sup> C NMR (101 MHz, DMSO-d <sub>6</sub> )	δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57	[4]
EI-MS m/z (%)	225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)	[4]

## Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 5-bromoindole.

Materials and Reagents:

- 5-Bromoindole
- N,N-Dimethylformamide (DMF), anhydrous

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- **Vilsmeier Reagent Formation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride ( $\text{POCl}_3$ ) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30

minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.

- Reaction with 5-Bromoindole: Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM). Slowly add this solution to the prepared Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 40-60 °C may be necessary.[3]
- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
- Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>).
- Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude 5-bromoindole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

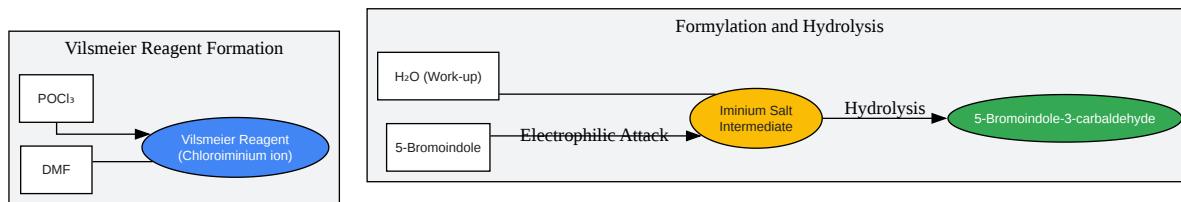
#### Safety Precautions:

- Phosphorus oxychloride (POCl<sub>3</sub>) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

## Visualizations

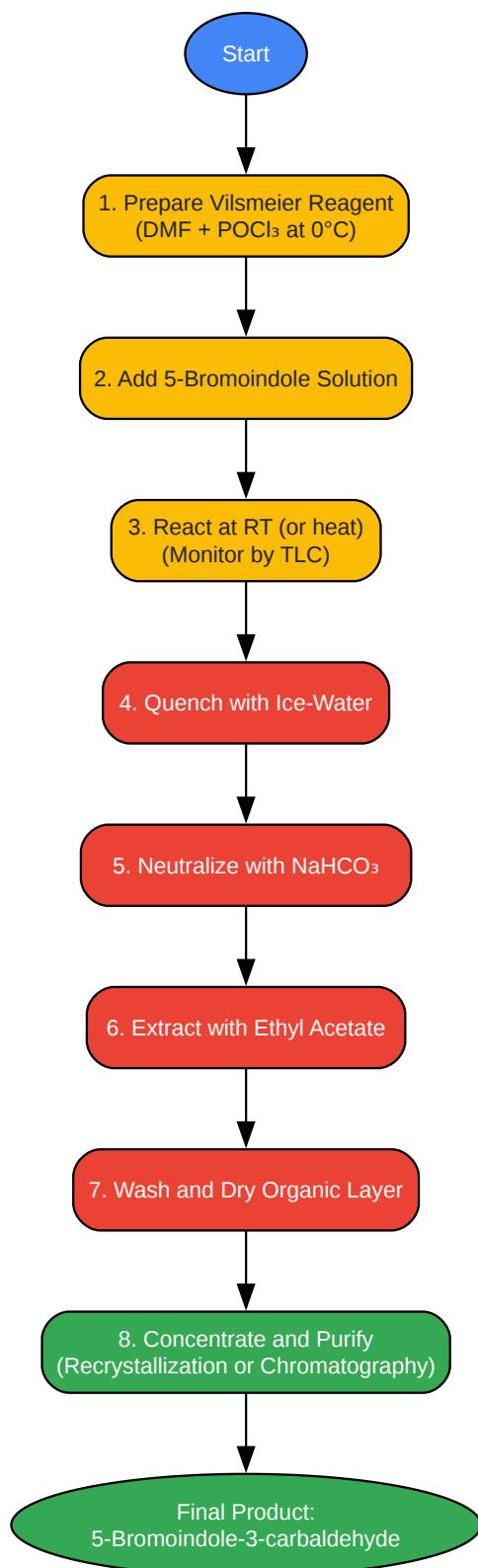
Reaction Mechanism:



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Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.

Experimental Workflow:



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Caption: Experimental workflow for the Vilsmeier-Haack formylation.

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